molecular formula C9H15NO B1423694 2-Hydroxy-2-azaadamantane CAS No. 1155843-79-0

2-Hydroxy-2-azaadamantane

Cat. No. B1423694
M. Wt: 153.22 g/mol
InChI Key: SFXINVPZIZMFHM-UHFFFAOYSA-N
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Description

2-Hydroxy-2-azaadamantane is a carboxylate with potent antitumor activity . It is a white to gray to brown powder or crystal . It is also known as AZADOL .


Synthesis Analysis

2-Hydroxy-2-azaadamantane can be synthesized from primary alcohols, aldehydes, and celluloses . More details about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-2-azaadamantane is C9H15NO . Its molecular weight is 153.23 . The IUPAC name is (1r,3r,5r,7r)-2-azaadamantan-2-ol .


Chemical Reactions Analysis

2-Hydroxy-2-azaadamantane is a catalyst for the efficient C (sp3)-H bond functionalization of Isochroman . It is also used as a highly active catalyst for alcohol oxidation .

. It is a solid at 20 degrees Celsius . The compound appears as a white to gray to brown powder or crystal .

Scientific Research Applications

Organocatalytic Oxidation of Alcohols

2-Azaadamantane N-oxyl (AZADO) and its derivatives have been shown to be highly efficient organocatalysts in the oxidation of alcohols. These catalysts, including AZADO and 1-Me-AZADO, have demonstrated superior catalytic proficiency compared to TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), efficiently converting various sterically hindered alcohols to corresponding carbonyl compounds in excellent yields (Shibuya et al., 2006).

Chemoselective Oxidation Processes

Chemoselective oxidation of α-hydroxy acids to α-keto acids has been catalyzed by AZADO. This process is notable for its utilization of molecular oxygen as a cooxidant, enabling the desired chemoselective oxidation even though α-keto acids are labile and prone to CO2 release under oxidation conditions (Furukawa et al., 2016).

Mass Spectrometry and Dimer Formation

In methane chemical ionization mass spectrometry, 1-hydroxy-2-azaadamantane and its derivatives exhibit significant formation of dimeric species, which correspond to various gas phase chemical reactions. These findings are crucial for understanding the behavior of such compounds under mass spectrometric conditions (Bezoari et al., 1982).

Sustainable Oxidation Catalysts

AZADO and its derivatives, such as 1-Me-AZADO and ABNO (9-azabicyclo[3.3.1]nonan-N-oxyl), have been developed as sustainable options for alcohol oxidation, using environmentally friendly oxidants. These catalysts offer a green and sustainable alternative for current alcohol oxidation processes (Shibuya et al., 2011).

Aerobic Alcohol Oxidation

The compound 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO) has been utilized to establish a simple, organocatalytic aerobic alcohol oxidation system. This method is notable for its broad scope, mild conditions, and its metal- and halogen-free nature (Shibuya et al., 2011).

Scalable Aerobic Oxidation

2-Azaadamantan-2-ol (AZADOL) has been used in a method for scalable aerobic alcohol oxidation. This method is significant for its safety features, like controlling the reaction temperature below the flash point of the solvent, and its demonstrated robustness on a large scale (Sasano et al., 2019).

Safety And Hazards

The safety data sheet indicates that 2-Hydroxy-2-azaadamantane may cause skin irritation or rash, and eye irritation . In case of contact, it is advised to wash the affected area thoroughly and seek medical attention if irritation persists .

Future Directions

The highly active nature of 2-Hydroxy-2-azaadamantane has spurred further use in alcohol oxidations . It is also being explored for its potential antitumor activity .

properties

IUPAC Name

2-hydroxy-2-azatricyclo[3.3.1.13,7]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXINVPZIZMFHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-azaadamantane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
63
Citations
Y Sasano, H Sato, S Tadokoro, M Kozawa… - … Process Research & …, 2019 - ACS Publications
A method for safe and scalable aerobic alcohol oxidation using 2-azaadamantan-2-ol (AZADOL), an azaadamantane-type hydroxylamine catalyst, with a NO x cocatalyst in a …
Number of citations: 15 pubs.acs.org
T Nishiura, T Ohta, T Ogura, J Nakazawa, M Okamura… - Molecules, 2022 - mdpi.com
… We have also revealed that the iron(III)-superoxido complex reacts with a hydrogen-donating reagent 2-hydroxy-2-azaadamantane (AZADOL) at low temperature to give the …
Number of citations: 7 www.mdpi.com
Y Chen, J Hu, LD Guo, W Zhong… - Angewandte Chemie …, 2019 - Wiley Online Library
… Subsequent addition of 2-hydroxy-2-azaadamantane (AZADOL) and (diacetoxyiodo)benzene (PIDA) to the reaction mixture led to a one-pot oxidation, affording enone 18 in 82 % yield. …
Number of citations: 51 onlinelibrary.wiley.com
F Oddon, Y Chiba, J Nakazawa, T Ohta… - Angewandte Chemie …, 2015 - Wiley Online Library
… on H-abstraction ability revealed that 3 reacted with substrates having a weak XH bond (where X=O or N; BDE of XH<72.6 kcal mol −1 ) such as 2-hydroxy-2-azaadamantane (…
Number of citations: 71 onlinelibrary.wiley.com
H Fujino, M Nagatomo, A Paudel… - Angewandte Chemie …, 2017 - Wiley Online Library
… Acetonide protection of the vicinal secondary hydroxy groups of 10 a–d under acidic conditions, followed by 2-hydroxy-2-azaadamantane (AZADOL)-catalyzed oxidation of the …
Number of citations: 38 onlinelibrary.wiley.com
B Fujitani, K Hanaya, S Higashibayashi, M Shoji… - Tetrahedron, 2017 - Elsevier
… Oxidation of 11c with 2-hydroxy-2-azaadamantane (AZADOL) and (diacetoxyiodo)benzene 11 installed a carbonyl group at C-4 of 12 in 97% yield. Palladium-catalyzed cleavage of the …
Number of citations: 2 www.sciencedirect.com
S Fukuzawa, S Takahashi, K Tachibana… - Bioorganic & Medicinal …, 2016 - Elsevier
Oxidation of 5-methylcytosine (5mC) is catalyzed by ten-eleven translocation (TET) enzymes to produce 5-hydroxymethylcytosine (5hmC) and following oxidative products. The oxidized …
Number of citations: 15 www.sciencedirect.com
T Magata, Y Hirokawa, A Furokawa… - Chemical and …, 2018 - jstage.jst.go.jp
… Ketones 7a– e were synthesized by deprotection of TIPS ether with tetra-nbutylammonium fluoride (TBAF) in tetrahydrofuran (THF) followed by 2-hydroxy-2-azaadamantane (AZADOL®…
Number of citations: 3 www.jstage.jst.go.jp
H Mutoh, S Nakamura, K Hagiwara… - The Journal of Organic …, 2021 - ACS Publications
… After the 2-hydroxy-2-azaadamantane (AZADOL)-catalyzed oxidation of triol 10, (20) the resultant ketodicarboxylic acid was converted to dimethylester 7 using Me 2 SO 4 and K 2 CO 3 …
Number of citations: 1 pubs.acs.org
D Kuwana, M Nagatomo, M Inoue - Organic letters, 2019 - ACS Publications
… (24) The mixture of the three byproducts 14–16 was utilized to generate 1 by 2-hydroxy-2-azaadamantane (AZADOL)-catalyzed oxidation in the presence of PhI(OAc) 2 and subsequent …
Number of citations: 8 pubs.acs.org

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